molecular formula C15H22ClN3O B2831078 4-((1-isopropyl-1H-benzo[d]imidazol-2-yl)methyl)morpholine hydrochloride CAS No. 109446-16-4

4-((1-isopropyl-1H-benzo[d]imidazol-2-yl)methyl)morpholine hydrochloride

Cat. No.: B2831078
CAS No.: 109446-16-4
M. Wt: 295.81
InChI Key: QWUYNSWJLCCSRC-UHFFFAOYSA-N
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Description

4-((1-isopropyl-1H-benzo[d]imidazol-2-yl)methyl)morpholine hydrochloride: is a synthetic organic compound that belongs to the class of benzimidazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-isopropyl-1H-benzo[d]imidazol-2-yl)methyl)morpholine hydrochloride typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and stringent quality control measures would be essential to maintain consistency and efficiency in production.

Scientific Research Applications

Chemistry

In chemistry, 4-((1-isopropyl-1H-benzo[d]imidazol-2-yl)methyl)morpholine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis .

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. Benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer properties, and this compound is no exception .

Medicine

In medicine, the compound is investigated for its therapeutic potential. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for drug development .

Industry

In the industrial sector, the compound can be used in the development of new materials and as a catalyst in various chemical reactions .

Mechanism of Action

The mechanism of action of 4-((1-isopropyl-1H-benzo[d]imidazol-2-yl)methyl)morpholine hydrochloride involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)morpholine hydrochloride
  • 4-((1-ethyl-1H-benzo[d]imidazol-2-yl)methyl)morpholine hydrochloride
  • 4-((1-propyl-1H-benzo[d]imidazol-2-yl)methyl)morpholine hydrochloride

Uniqueness

The uniqueness of 4-((1-isopropyl-1H-benzo[d]imidazol-2-yl)methyl)morpholine hydrochloride lies in its specific substitution pattern. The isopropyl group at the benzimidazole nitrogen and the morpholine moiety confer distinct physicochemical properties and biological activities compared to its analogs .

Properties

IUPAC Name

4-[(1-propan-2-ylbenzimidazol-2-yl)methyl]morpholine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O.ClH/c1-12(2)18-14-6-4-3-5-13(14)16-15(18)11-17-7-9-19-10-8-17;/h3-6,12H,7-11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWUYNSWJLCCSRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=CC=CC=C2N=C1CN3CCOCC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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